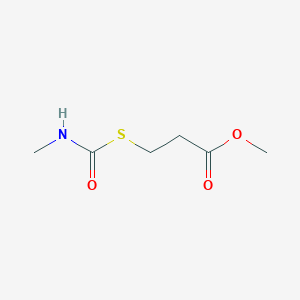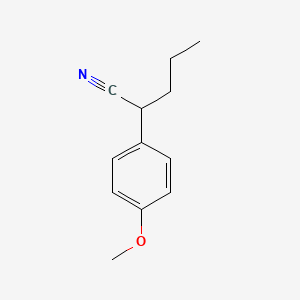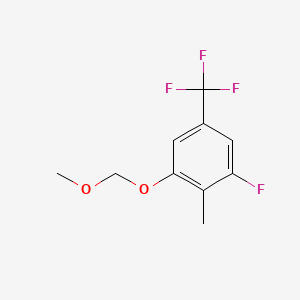![molecular formula C17H26O6 B14014765 Ethyl 3-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate CAS No. 32514-74-2](/img/structure/B14014765.png)
Ethyl 3-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate is an organic compound with the molecular formula C17H26O6 It is an ester derivative of benzoic acid, characterized by the presence of multiple ethoxyethoxy groups attached to the benzoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate typically involves the esterification of 3-hydroxybenzoic acid with ethyl alcohol in the presence of an acid catalyst. The ethoxyethoxy groups are introduced through a series of etherification reactions using ethylene glycol derivatives. The reaction conditions often require controlled temperatures and the use of dehydrating agents to drive the esterification to completion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process includes the purification of intermediates and the final product through distillation and recrystallization techniques. The use of automated systems helps in maintaining the reaction conditions and scaling up the production efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyethoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Modified esters with different alkoxy groups.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a drug delivery agent due to its ester linkage.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of Ethyl 3-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate involves its interaction with biological molecules through its ester and ether functional groups. The ester linkage can undergo hydrolysis in biological systems, releasing the active benzoic acid derivative. The ethoxyethoxy groups enhance the compound’s solubility and facilitate its transport across cell membranes. Molecular targets may include enzymes involved in ester hydrolysis and pathways related to inflammation and pain modulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl benzoate: A simpler ester of benzoic acid without the ethoxyethoxy groups.
Methyl 3-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate: A similar compound with a methyl ester group instead of an ethyl ester.
Propyl 3-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate: A similar compound with a propyl ester group.
Uniqueness
This compound is unique due to the presence of multiple ethoxyethoxy groups, which enhance its solubility and potential for various applications. The combination of ester and ether functionalities provides versatility in chemical reactions and biological interactions, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
32514-74-2 |
|---|---|
Molekularformel |
C17H26O6 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
ethyl 3-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate |
InChI |
InChI=1S/C17H26O6/c1-4-19-9-10-20-11-12-22-14(3)23-16-8-6-7-15(13-16)17(18)21-5-2/h6-8,13-14H,4-5,9-12H2,1-3H3 |
InChI-Schlüssel |
OIUPBVMLCRCLTR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCCOCCOC(C)OC1=CC=CC(=C1)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



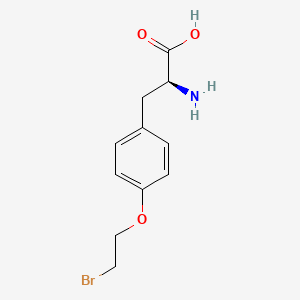

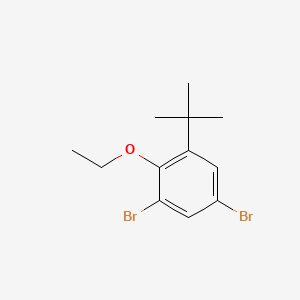
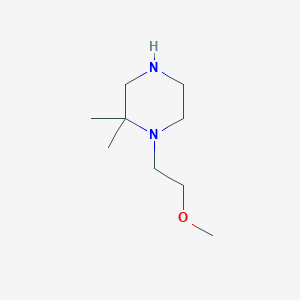
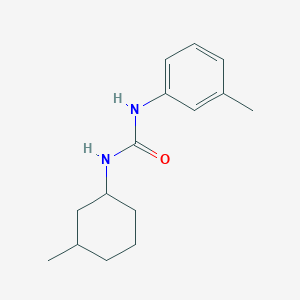
![7-N-benzhydryl-1H-imidazo[4,5-b]pyridine-5,7-diamine;hydrochloride](/img/structure/B14014733.png)
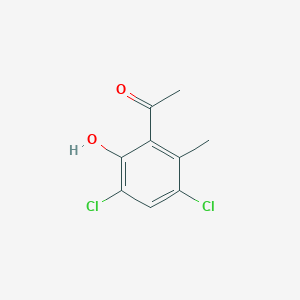
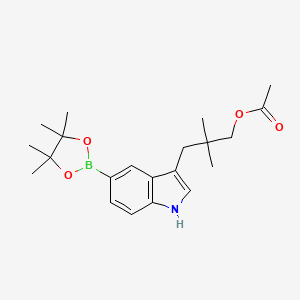
![2-(2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-4'-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14014754.png)

